molecular formula C30H34N2O11 B12427647 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide

8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide

カタログ番号: B12427647
分子量: 601.6 g/mol
InChIキー: VNOMSNHAOHVOPZ-HZNVIMMLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is a deuterated glucuronide metabolite of carvedilol, a non-selective beta-blocker used to treat hypertension and heart failure. Its IUPAC name is 5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl β-D-glucopyranosiduronic acid, with a molecular formula of C30H34N2O11 and a molecular weight of 598.6 g/mol . This metabolite is critical in pharmacokinetic studies, particularly for understanding carvedilol’s metabolism and its effects on myocardial free fatty acid and glucose utilization in heart failure patients .

特性

分子式

C30H34N2O11

分子量

601.6 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1/i1D3

InChIキー

VNOMSNHAOHVOPZ-HZNVIMMLSA-N

異性体SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

正規SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

製品の起源

United States

準備方法

Enzymatic Glucuronidation Using UDP-Glucuronosyltransferases

Substrate Preparation: 8-Hydroxy Carvedilol-d3

The synthesis begins with the preparation of 8-hydroxy carvedilol-d3, a deuterated intermediate. Deuterium incorporation occurs at the methoxy group of the parent carvedilol structure through hydrogen-deuterium exchange reactions under acidic or basic conditions. This step enhances metabolic stability and enables precise tracking in pharmacokinetic studies.

Enzymatic Conjugation Mechanism

Glucuronidation of 8-hydroxy carvedilol-d3 is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, UGT1A1, and UGT2B4. The reaction requires:

  • Cofactor : UDP-glucuronic acid (UDPGA) at 2–5 mM concentrations.
  • Buffer : Phosphate-buffered saline (pH 7.4) or Tris-HCl (pH 7.5).
  • Temperature : 37°C with incubation times of 30–120 minutes.
Table 1: Kinetic Parameters for UGT Isoforms
UGT Isoform Km (µM) Vmax (pmol/min/mg) Catalytic Efficiency (Vmax/Km)
UGT2B7 118 ± 44 2,500 ± 833 21.2
UGT1A1 24 ± 7 953 ± 399 39.7
UGT2B4 85 ± 12 1,200 ± 210 14.1

Data derived from human liver microsomes (HLMs) reveal stereoselectivity, with (R)-enantiomers exhibiting higher affinity (lower Km) but lower catalytic efficiency compared to (S)-enantiomers.

Chemical Synthesis and Optimization

Stepwise Synthetic Route

Chemical synthesis involves three critical stages:

  • Hydroxylation : Introduction of a hydroxyl group at the 8-position of carvedilol using cytochrome P450 (CYP) enzymes (CYP2D6, CYP3A4).
  • Deuteration : Exchange of hydrogen with deuterium at the methoxy group via palladium-catalyzed reactions.
  • Glucuronidation : Conjugation with glucuronic acid using activated donors like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide.
Table 2: Reaction Conditions for Glucuronidation
Parameter Optimal Value
Solvent Methanol/water (4:1)
Catalyst Silver triflate (0.1 M)
Temperature 25–30°C
Reaction Time 4–6 hours
Yield 65–75%

Protecting Group Strategies

To prevent unwanted side reactions, phenolic hydroxyl groups are protected with acetyl or benzyl groups prior to glucuronidation. Deprotection is achieved via alkaline hydrolysis (e.g., 0.1 M NaOH).

Industrial-Scale Production

Bioreactor Design

Large-scale synthesis employs stirred-tank bioreactors with:

  • Capacity : 500–1,000 L.
  • Agitation Speed : 200–400 rpm.
  • Oxygenation : 30–50% dissolved oxygen saturation.

Purification Techniques

Post-synthesis purification involves:

  • Solid-Phase Extraction (SPE) : C18 columns with methanol/water gradients (recovery >80%).
  • High-Performance Liquid Chromatography (HPLC) :
    • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile/0.1% formic acid (70:30).
    • Flow Rate : 1.0 mL/min.
Table 3: HPLC Validation Parameters
Parameter Value
Linearity Range 1–1,000 ng/mL
Retention Time 8.2 ± 0.3 minutes
Limit of Detection (LOD) 0.3 ng/mL

Quality Control and Stability

Analytical Validation

  • Mass Spectrometry : LC-MS/MS with electrospray ionization (ESI+) confirms molecular integrity (m/z 601.616 [M+H]+).
  • Isotopic Purity : ≥98% deuterium enrichment verified via nuclear magnetic resonance (NMR).

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Chemistry: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Carvedilol. It helps in identifying and quantifying the metabolites of Carvedilol in biological samples .

Biology: In biological research, the compound is used to investigate the metabolic pathways of Carvedilol. It aids in understanding how the drug is processed in the body and its interaction with various enzymes .

Medicine: The compound is valuable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol. This information is crucial for optimizing drug dosing and minimizing side effects .

Industry: In the pharmaceutical industry, 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is used in the development and validation of analytical methods for quality control of Carvedilol formulations .

作用機序

The mechanism of action of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is primarily related to its role as a metabolite of Carvedilol. Carvedilol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion from the body. The labeled compound allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in the drug’s action .

類似化合物との比較

Structural and Functional Comparisons

The table below summarizes key structural, metabolic, and functional differences between 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide and related glucuronides:

Compound Molecular Formula Molecular Weight Source/Application Key Features
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide C30H34N2O11 598.6 g/mol Metabolite of carvedilol (heart failure drug) Deuterated form enhances metabolic stability; used in therapeutic monitoring.
Hypolaetin 8-O-beta-D-glucuronide C21H18O13 478.36 g/mol Plant-derived (S. foetida, Theobroma grandiflorum) Flavonoid antioxidant; sulfated esters enhance bioavailability.
Isoscutellarein 8-O-beta-D-glucuronide C22H20O12 (sulfated) ~500 g/mol* Helicteres isora, Theobroma grandiflorum Antioxidant with methyl/sulfate esters; structural variability impacts solubility and activity.
8-Hydroxy Efavirenz Glucuronide C14H9ClF3NO3 355.67 g/mol Metabolite of efavirenz (antiretroviral drug) Formed via CYP2B6; critical in HIV therapy due to altered drug clearance.
Chloramphenicol 3-O-beta-D-Glucuronide C17H20Cl2N2O11 499.25 g/mol Metabolite of chloramphenicol (antibiotic) Used in toxicity studies; lacks significant bioactivity but aids in detoxification.
Ceramide-beta-D-glucuronide C40H75NO12 786.03 g/mol Synthetic sphingolipid for colon cancer prevention Hydrolyzed in the colon to release ceramide; suppresses aberrant crypt foci.
8-Hydroxyquinolyl-glucuronide C15H15NO8 337.28 g/mol Prodrug targeting tumor beta-glucuronidase Releases cytotoxic 8-hydroxyquinoline in tumors; used in cancer therapy.
Acetaminophen D-glucuronide C14H17NO8 327.28 g/mol Major metabolite of acetaminophen Non-toxic detoxification product; contrasts with hepatotoxic sulfate conjugates.

*Estimated based on sulfated derivatives.

Metabolic and Therapeutic Differences

  • Enzymatic Pathways: 8-Hydroxy Carvedilol-d3 glucuronide is formed via hepatic glucuronidation, similar to acetaminophen glucuronide . However, unlike efavirenz glucuronide (CYP2B6-dependent) , carvedilol’s metabolism involves multiple CYP isoforms (e.g., CYP2D6), affecting interpatient variability . Ceramide-beta-D-glucuronide is hydrolyzed by colonic beta-glucuronidase, releasing bioactive ceramide for localized cancer prevention , whereas 8-hydroxyquinolyl-glucuronide relies on tumor-specific enzyme activation .
  • Therapeutic Applications: Cardiovascular: 8-Hydroxy Carvedilol-d3 glucuronide is pivotal in optimizing carvedilol dosing in heart failure . Oncology: Ceramide and 8-hydroxyquinolyl glucuronides target colon and tumor tissues, respectively, leveraging glucuronidase activity for site-specific drug release . Antioxidant Activity: Hypolaetin and isoscutellarein glucuronides from plants exhibit free radical scavenging, unlike drug metabolites .
  • Structural Modifications :

    • Sulfation (e.g., isoscutellarein 8-O-glucuronide 2",4"-disulfate ) enhances solubility and bioavailability in plant-derived compounds.
    • Deuterium in 8-Hydroxy Carvedilol-d3 improves metabolic stability, reducing deuteration-related clearance in pharmacokinetic studies .

Pharmacokinetic and Stability Profiles

Parameter 8-Hydroxy Carvedilol-d3 Glucuronide Chloramphenicol Glucuronide Acetaminophen Glucuronide
Half-life ~30–40 hours* 2–4 hours 2–3 hours
Biliary Excretion 73% <10% 5–10%
Bioactivity Non-therapeutic metabolite Non-toxic detoxification Non-toxic detoxification

*Estimated based on carvedilol’s pharmacokinetics.

生物活性

8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is a glucuronide conjugate of carvedilol, a non-selective beta-blocker and alpha-1 blocker used primarily in the treatment of hypertension and heart failure. This compound features deuterium labeling, which aids in pharmacokinetic studies by allowing researchers to trace its metabolic pathways. The biological activity of this compound is significant due to its potential effects on various physiological processes, particularly its antioxidant properties and interactions with cellular mechanisms.

The biological activity of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide can be attributed to several mechanisms:

  • Antioxidant Activity : Carvedilol has been shown to reduce oxidative stress by decreasing levels of oxidative DNA damage markers, such as 8-hydroxy-2'-deoxyguanosine (hs8-OHdG) in hypertensive patients, suggesting a protective role against oxidative DNA damage .
  • Beta-Adrenergic Receptor Blockade : As a beta-blocker, carvedilol inhibits the action of catecholamines at beta-adrenergic receptors, which can lead to decreased heart rate and myocardial oxygen demand.
  • Alpha-1 Receptor Antagonism : This action contributes to vasodilation and reduced peripheral vascular resistance.

Pharmacokinetics

The deuterium labeling in 8-Hydroxy Carvedilol-d3 enhances the understanding of its pharmacokinetics:

  • Absorption and Distribution : Studies indicate that glucuronidation significantly influences the bioavailability and distribution of carvedilol derivatives in the body.
  • Metabolism : The glucuronide form is typically more water-soluble, facilitating renal excretion. This modification may also alter the pharmacodynamics of carvedilol, potentially enhancing its therapeutic effects while reducing side effects.

Case Studies

  • Oxidative Stress Reduction : A study involving hypertensive patients demonstrated that carvedilol significantly reduced hs8-OHdG levels after treatment, indicating a reduction in oxidative DNA damage . This effect may extend to its glucuronide conjugate, enhancing its clinical relevance.
  • Comparative Effectiveness : Research comparing carvedilol with hydrochlorothiazide revealed that carvedilol was more effective in reducing oxidative markers in hypertensive patients, suggesting that its metabolites, including glucuronides, may contribute to these beneficial effects.

Table 1: Comparison of Biological Activities

Activity TypeCarvedilol8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide
Antioxidant EffectSignificant reduction in hs8-OHdG levels Potentially enhanced due to glucuronidation
Beta-Adrenergic BlockadeYesYes
Alpha-1 Receptor AntagonismYesYes
Metabolic StabilityModerateImproved due to increased solubility

Table 2: Pharmacokinetic Properties

PropertyValue
Molecular WeightTBD
SolubilityIncreased due to glucuronidation
Elimination Half-LifeTBD
BioavailabilityTBD

Research Findings

Recent studies have highlighted the importance of glucuronidation in drug metabolism:

  • Glucuronidation Mechanisms : The formation of glucuronides is a critical pathway for drug metabolism, enhancing the excretion of lipophilic compounds and potentially altering their pharmacological profiles .
  • Clinical Implications : Understanding the biological activity of glucuronides like 8-Hydroxy Carvedilol-d3 is essential for optimizing therapeutic strategies involving carvedilol and similar compounds.

Q & A

Basic Research Questions

Q. How can researchers identify and quantify 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. The deuterated form (d3) serves as an internal standard to correct for matrix effects and ionization variability. Chromatographic separation should employ reversed-phase columns (e.g., C18) with mobile phases optimized for polar glucuronide metabolites. Calibration curves must be validated for linearity, precision, and accuracy in relevant biological fluids (e.g., plasma, urine) .

Q. What enzymatic pathways are responsible for the formation of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide?

  • Methodological Answer : Glucuronidation is mediated by UDP-glucuronosyltransferase (UGT) isoforms. In vitro assays using recombinant UGT enzymes (e.g., UGT1A1, UGT2B4, UGT2B7) can identify isoform-specific activity. Incubate carvedilol with microsomal fractions or recombinant UGTs, and measure metabolite formation via LC-MS. Kinetic parameters (Km, Vmax) should be calculated to assess catalytic efficiency .

Q. What are critical considerations for stabilizing 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide during sample preparation?

  • Methodological Answer : Avoid extreme pH conditions (strong acids/bases accelerate hydrolysis) and use enzyme inhibitors (e.g., β-glucuronidase inhibitors like saccharolactone). Samples should be stored at -80°C to prevent degradation. For extraction, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery of polar glucuronides .

Advanced Research Questions

Q. How can discrepancies in glucuronidation rates between in vitro models (e.g., recombinant enzymes vs. hepatocytes) be resolved?

  • Methodological Answer : Differences arise due to variable enzyme expression, cofactor availability, or competing metabolic pathways. Normalize activity to UGT protein levels via immunoblotting. Use chemical inhibitors (e.g., UGT isoform-specific inhibitors) in hepatocyte models to isolate contributions. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling .

Q. What experimental design strategies optimize the synthesis of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide for tracer studies?

  • Methodological Answer : Employ factorial design to test variables (e.g., pH, temperature, enzyme concentration). Response surface methodology (RSM) identifies optimal conditions. Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states, reducing trial-and-error experimentation. Deuterium labeling should be confirmed via nuclear magnetic resonance (NMR) .

Q. How do interspecies differences in UGT activity impact the pharmacokinetic profiling of this metabolite?

  • Methodological Answer : Conduct cross-species microsomal incubations (human, rat, dog) to compare intrinsic clearance. Use scaling factors (e.g., hepatic microsomal protein per gram liver) to extrapolate in vitro data to in vivo. Validate with allometric scaling or PBPK models. Account for species-specific isoforms (e.g., rodent UGT2B isoforms differ from humans) .

Q. What advanced techniques detect low-abundance 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide in complex matrices?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) enhances sensitivity. Ion mobility spectrometry (IMS) separates co-eluting isomers. For structural confirmation, use tandem MS with collision-induced dissociation (CID) and compare fragmentation patterns to synthetic standards .

Q. How can AI-driven approaches improve the prediction of glucuronidation site specificity?

  • Methodological Answer : Train machine learning models on datasets of known UGT substrates and metabolites. Molecular docking simulations predict binding affinities to UGT active sites. Quantum mechanics/molecular mechanics (QM/MM) models elucidate reaction mechanisms. Integrate these tools into automated platforms for high-throughput metabolite prediction .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。